Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate
Overview
Description
Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a naphthalene ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthaldehyde with an indole derivative under acidic conditions, followed by esterification with ethyl acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, quinones, and reduced alcohols. These products can have significant biological and chemical properties .
Scientific Research Applications
Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments[][3].
Mechanism of Action
The mechanism of action of Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Naphthalene derivatives: Compounds with similar naphthalene moiety.
Quinoline derivatives: Compounds with structural similarities and biological activities.
Uniqueness
Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate is unique due to its combined indole and naphthalene structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-2-30-22(27)15-25-20-13-6-5-12-19(20)24(29,23(25)28)14-21(26)18-11-7-9-16-8-3-4-10-17(16)18/h3-13,29H,2,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJCROHBOQPYKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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